

# An In-depth Technical Guide to (3-Methoxybenzoylamino)-acetic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (3-Methoxy-benzoylamino)-acetic acid

**Cat. No.:** B1605154

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(3-Methoxy-benzoylamino)-acetic acid**, also known as N-(3-methoxybenzoyl)glycine, is a derivative of the simplest amino acid, glycine. In this compound, the amino group of glycine is acylated with a 3-methoxybenzoyl group. Its structure, featuring an aromatic ring, an amide linkage, and a carboxylic acid moiety, suggests its potential for diverse biological activities and makes it an interesting candidate for further investigation in medicinal chemistry and drug discovery. The methoxy group, in particular, is a common functional group in many pharmaceuticals and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.<sup>[1][2]</sup>

This technical guide provides a comprehensive overview of **(3-methoxy-benzoylamino)-acetic acid**, including its synthesis, potential biological activities based on structurally related compounds, and analytical methodologies for its characterization.

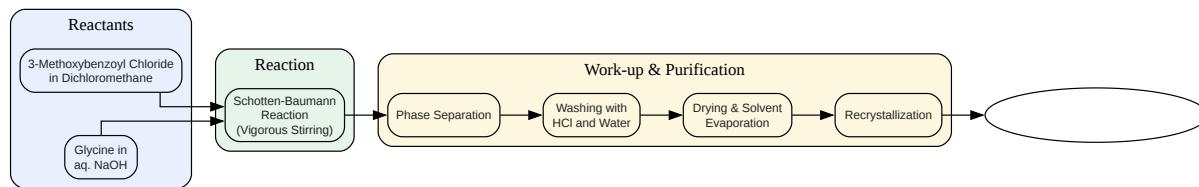
## Chemical Properties

| Property          | Value                                                             | Source |
|-------------------|-------------------------------------------------------------------|--------|
| CAS Number        | 57728-61-7                                                        | N/A    |
| Molecular Formula | C10H11NO4                                                         | N/A    |
| Molecular Weight  | 209.20 g/mol                                                      | [3]    |
| Synonyms          | N-(3-methoxybenzoyl)glycine,<br>2-(3-methoxybenzamido)acetic acid | N/A    |

## Synthesis of (3-Methoxy-benzoylamino)-acetic acid

The most common and well-established method for synthesizing N-acyl amino acids like **(3-Methoxy-benzoylamino)-acetic acid** is the Schotten-Baumann reaction.<sup>[4][5][6]</sup> This reaction involves the acylation of an amine with an acid chloride in the presence of a base.

## Schotten-Baumann Reaction Protocol


This protocol describes the synthesis of **(3-Methoxy-benzoylamino)-acetic acid** from glycine and 3-methoxybenzoyl chloride.

### Materials:

- Glycine
- 3-Methoxybenzoyl chloride
- Sodium hydroxide (NaOH) or other suitable base
- Dichloromethane or other suitable organic solvent
- Hydrochloric acid (HCl) for acidification
- Distilled water

### Step-by-Step Methodology:

- Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide. The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct, which would otherwise protonate the unreacted amine and halt the reaction.[7]
- Addition of Acyl Chloride: To the chilled and vigorously stirred glycine solution, add a solution of 3-methoxybenzoyl chloride in an organic solvent (e.g., dichloromethane) dropwise. The two-phase system allows the base in the aqueous phase to neutralize the generated acid, while the starting materials and product remain primarily in the organic phase.[6]
- Reaction: Continue stirring the mixture vigorously for a specified period, typically a few hours, at a controlled temperature (e.g., room temperature or below).
- Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with dilute HCl and then with water to remove any unreacted base and other aqueous impurities.
- Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product. The primary side reaction to consider is the hydrolysis of the reactive 3-methoxybenzoyl chloride by water, which can be minimized by controlling the reaction conditions.[7]
- Recrystallization: Purify the crude **(3-Methoxy-benzoylamino)-acetic acid** by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[7]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(3-Methoxy-benzoylamino)-acetic acid**.

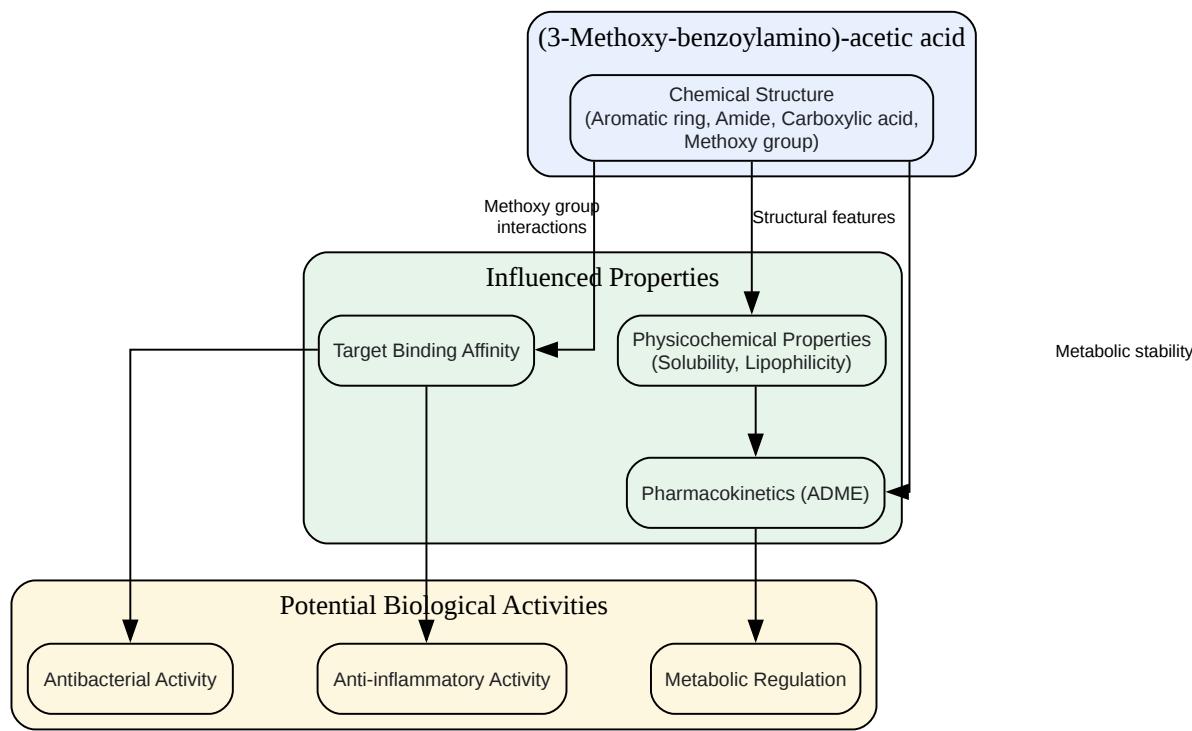
## Alternative Synthetic Routes

Other methods for the synthesis of N-acyl amino acids include:

- Fatty Acid Ester Amidation: This method involves reacting a fatty acid methyl ester with an amino acid in the presence of a catalyst.[8]
- Enzymatic Synthesis: The use of enzymes, such as lipases, offers a greener and more selective alternative to chemical synthesis.[9]

## Potential Biological Activities and Mechanism of Action

While specific biological data for **(3-Methoxy-benzoylamino)-acetic acid** is limited in the public domain, we can infer its potential activities based on its structural components and related compounds.


## Inferred Biological Activities of **(3-Methoxy-benzoylamino)-acetic acid**

| Potential Activity   | Rationale based on Structural Analogs                                                                                                                                                                                                                                                                                                |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Antibacterial        | N-Benzoylglycine (hippuric acid) and its derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of substituents on the benzoyl ring can modulate this activity. <a href="#">[4]</a>                                                                                   |
| Anti-inflammatory    | The benzoyl moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation is needed to determine if this compound exhibits similar properties.                                                                                                                                                     |
| Metabolic Regulation | N-acylglycines are metabolites involved in various physiological and pathological processes. Hippuric acid, a structurally similar compound, is a known uremic toxin and a human blood serum metabolite. <a href="#">[10]</a> Glycine conjugation is a significant pathway in the metabolism of aromatic acids. <a href="#">[11]</a> |

## Role of the Methoxy Group

The methoxy group (-OCH<sub>3</sub>) is a key functional group in many approved drugs.[\[2\]](#) Its presence in **(3-Methoxy-benzoylamino)-acetic acid** can influence several properties:

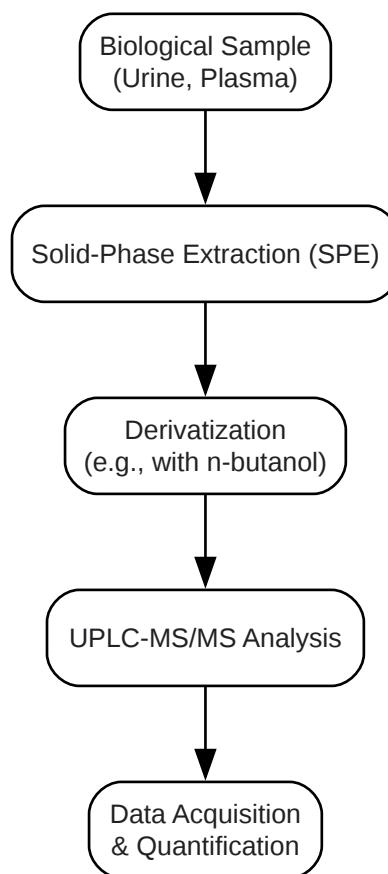
- **Target Binding:** The methoxy group can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing binding affinity.[\[1\]](#)
- **Physicochemical Properties:** It can affect the molecule's solubility, lipophilicity, and electronic properties.[\[1\]](#)
- **Pharmacokinetics (ADME):** The methoxy group can influence the absorption, distribution, metabolism, and excretion of the compound.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Inferred biological relevance of **(3-Methoxy-benzoylamino)-acetic acid**.

## Analytical Methodologies

The characterization and quantification of **(3-Methoxy-benzoylamino)-acetic acid** and other N-acylglycines are typically performed using advanced analytical techniques.


## Chromatographic Methods Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for the

analysis of N-acylglycines in biological matrices.[12][13][14]

#### Key Steps in the Analytical Workflow:

- Sample Preparation: This may involve solid-phase extraction (SPE) to isolate the analyte from complex matrices like urine or plasma.[13]
- Derivatization: In some cases, derivatization (e.g., with n-butanol) is performed to improve the chromatographic and mass spectrometric properties of the analyte.[13]
- Chromatographic Separation: The derivatized or underivatized analyte is separated from other components in the sample using an appropriate HPLC or UPLC column and mobile phase gradient.
- Mass Spectrometric Detection: The separated analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer, which provides high sensitivity and specificity for quantification.[13]



[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of N-acylglycines.

## Conclusion

**(3-Methoxy-benzoylamino)-acetic acid** is a readily synthesizable N-acylated glycine derivative. While direct biological data is scarce, its structural similarity to other bioactive N-benzoylglycines suggests potential for further investigation, particularly in the areas of antibacterial and anti-inflammatory research. The presence of the methoxy group is a key feature that can be exploited to modulate its pharmacological profile. The well-established analytical techniques for N-acylglycines provide a solid foundation for its future study in various biological systems. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpc.org [ijpc.org]
- 5. byjus.com [byjus.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 11. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 13. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-Methoxy-benzoylamo)-acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605154#3-methoxy-benzoylamo-acetic-acid-literature-review>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)